molecular formula C6H11BrO B7770588 (1R,2R)-2-bromocyclohexan-1-ol

(1R,2R)-2-bromocyclohexan-1-ol

Cat. No.: B7770588
M. Wt: 179.05 g/mol
InChI Key: AAMCLCZHZXKWRV-PHDIDXHHSA-N
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Description

(1R,2R)-2-bromocyclohexan-1-ol: is a chiral organic compound with the molecular formula C6H11BrO. It is a brominated derivative of cyclohexanol, featuring a bromine atom and a hydroxyl group attached to adjacent carbon atoms in a cyclohexane ring. The compound exists as a pair of enantiomers, with the (1R,2R) configuration being one of them. This compound is of interest in various fields due to its unique stereochemistry and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-bromocyclohexan-1-ol typically involves the bromination of cyclohexanol. One common method is the reaction of cyclohexanol with bromine in the presence of a base, such as sodium hydroxide, under controlled conditions to ensure the formation of the desired stereoisomer. The reaction can be represented as follows:

Cyclohexanol+Br2This compound\text{Cyclohexanol} + \text{Br}_2 \rightarrow \text{this compound} Cyclohexanol+Br2​→this compound

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (1R,2R)-2-bromocyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The bromine atom can be reduced to form cyclohexanol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amine groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium hydroxide (NaOH), sodium cyanide (NaCN), or ammonia (NH3) under appropriate conditions.

Major Products Formed:

    Oxidation: Cyclohexanone or cyclohexanoic acid.

    Reduction: Cyclohexanol.

    Substitution: Corresponding substituted cyclohexanol derivatives.

Scientific Research Applications

Chemistry: (1R,2R)-2-bromocyclohexan-1-ol is used as a chiral building block in organic synthesis. Its unique stereochemistry makes it valuable for the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and stereospecific interactions. Its ability to interact with biological molecules in a stereospecific manner provides insights into enzyme-substrate interactions and protein-ligand binding.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of chiral drugs. Its stereochemistry can influence the pharmacokinetics and pharmacodynamics of drug candidates, making it a valuable tool in drug discovery.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stereochemistry enable the production of high-value products with specific properties.

Mechanism of Action

The mechanism of action of (1R,2R)-2-bromocyclohexan-1-ol depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the bromine atom and the hydroxyl group. The bromine atom can act as a leaving group in substitution reactions, while the hydroxyl group can participate in hydrogen bonding and nucleophilic attacks.

In biological systems, the compound’s stereochemistry plays a crucial role in its interactions with enzymes and receptors. The (1R,2R) configuration can lead to specific binding interactions, influencing the compound’s biological activity and selectivity.

Comparison with Similar Compounds

    (1S,2S)-2-bromocyclohexan-1-ol: The enantiomer of (1R,2R)-2-bromocyclohexan-1-ol with opposite stereochemistry.

    Cyclohexanol: The parent compound without the bromine atom.

    2-bromocyclohexanone: A related compound with a ketone group instead of a hydroxyl group.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical and biological systems

Properties

IUPAC Name

(1R,2R)-2-bromocyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMCLCZHZXKWRV-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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